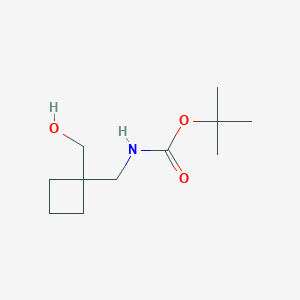

1-(Boc-aminomethyl)cyclobutanemethanol

Description

1-(Boc-aminomethyl)cyclobutanemethanol is a specialized organic compound featuring a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a hydroxymethyl (methanol) group. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while allowing controlled deprotection under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-[[1-(hydroxymethyl)cyclobutyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVJCOYEDMMCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Boc-aminomethyl)cyclobutanemethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanemethanol with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions as those described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-aminomethyl)cyclobutanemethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(Boc-aminomethyl)cyclobutanemethanol is widely used in scientific research due to its versatility and reactivity. It finds applications in:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme inhibitors and other biological targets.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Boc-aminomethyl)cyclobutanemethanol exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the application, but the compound's reactivity makes it a valuable tool in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutanemethanol (CAS 4415-82-1)

- Structure: Lacks the Boc-aminomethyl group, containing only a hydroxymethyl substituent on the cyclobutane ring.

- Properties : Simpler structure with lower molecular weight (86.13 g/mol vs. ~215–230 g/mol for Boc derivatives). Higher polarity due to the absence of the hydrophobic Boc group, leading to differing solubility profiles .

- Applications : Primarily used as a building block in organic synthesis; less versatile in peptide coupling due to the absence of a protected amine .

1-Boc-amino-1-hydroxymethylcyclopentane (CAS 168540-07-6)

- Structure : Cyclopentane analog with Boc-protected amine and hydroxymethyl groups.

- Molecular weight (~215–230 g/mol) is comparable, but the larger ring size may alter pharmacokinetic properties in drug design .

- Applications : Similar use in peptide synthesis but may exhibit distinct biological activity due to conformational differences .

(1-(Aminomethyl)cyclobutyl)methanol (CAS 2041-56-7)

- Structure : Unprotected amine analog of the target compound.

- Properties : Higher reactivity due to the free amine, making it prone to oxidation or undesired side reactions. Requires inert storage conditions, unlike the Boc-protected variant .

- Applications: Limited to reactions where immediate amine availability is required; less stable in multi-step syntheses .

1-[(Dimethylamino)methyl]cyclobutanemethanol

- Structure: Features a tertiary dimethylamino group instead of the Boc-protected primary amine.

- Properties: Increased basicity (pKa ~10–11) compared to the Boc derivative (neutral under basic conditions). The dimethylamino group enhances water solubility but eliminates the option for controlled deprotection .

- Applications : Useful in catalysis or as a ligand in coordination chemistry, diverging from the Boc variant’s role in drug intermediates .

Comparative Data Table

*Note: CAS numbers may vary based on stereochemistry or supplier documentation .

Biological Activity

1-(Boc-aminomethyl)cyclobutanemethanol, also known as tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- Structure : The compound features a cyclobutane ring, which contributes to its unique steric and electronic properties.

This compound functions primarily as a nucleophile. It can participate in various chemical reactions, such as:

- Oxidation : Reacts with oxidizing agents (e.g., hydrogen peroxide) to form oxidized derivatives.

- Reduction : Can be reduced using agents like lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions, particularly at the carbamate group.

The compound's ability to form hydrogen bonds with biological molecules allows it to influence their structure and function, which is critical for its biological activity.

Enzyme Mechanisms and Protein Interactions

Research indicates that this compound is utilized in studying enzyme mechanisms and protein interactions. Its structural properties make it an excellent candidate for investigating the roles of specific enzymes in biological pathways.

Drug Development

The compound has been explored for its potential in drug development. It serves as an intermediate in synthesizing biologically active compounds, which may include therapeutic agents for various diseases. Its unique structure aids in creating complex molecules necessary for effective drugs .

Study on Anticancer Activity

A notable study investigated the anticancer properties of derivatives related to this compound. The research highlighted its effectiveness in inhibiting the activity of B-Raf, a protein associated with several cancers. The results suggested that compounds derived from this structure could be promising candidates for cancer treatment .

Inhibition of Neuraminidase

Another study focused on the inhibition of neuraminidase, an enzyme critical for viral replication. Compounds similar to this compound demonstrated significant inhibitory effects on neuraminidase activity, indicating potential use in antiviral therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl carbamate | Simpler analog without cyclobutyl group | Lower reactivity |

| tert-Butyl-N-methylcarbamate | Methyl group instead of aminomethyl | Reduced biological interactions |

The comparison reveals that the cyclobutyl group in this compound enhances its reactivity and biological interactions compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.